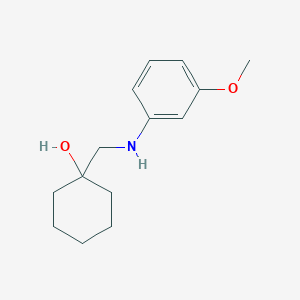
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol is a compound that belongs to the class of tertiary alcohols. It is characterized by a cyclohexanol structure substituted at positions 1 and 2 by 3-methoxyphenyl and aminomethyl groups, respectively
Vorbereitungsmethoden
The synthesis of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of 1-cyano-((4-methoxyphenyl)methyl)cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . This method is advantageous for industrial production due to its high catalytic activity, shorter reaction times, and simplified post-reaction treatment.
Analyse Chemischer Reaktionen
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(((3-Methoxyphenyl)amino)methyl)cyclohexan-1-ol can be compared with similar compounds such as:
2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol: This compound shares a similar structure but has a dimethylamino group instead of an aminomethyl group.
1-(3-Methoxyphenyl)-2-((methylamino)methyl)cyclohexan-1-ol: Another similar compound with a methylamino group. These compounds exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound in terms of its specific interactions and applications.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-[(3-methoxyanilino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-5-6-12(10-13)15-11-14(16)8-3-2-4-9-14/h5-7,10,15-16H,2-4,8-9,11H2,1H3 |
InChI-Schlüssel |
MWODUSQDVOOSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NCC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


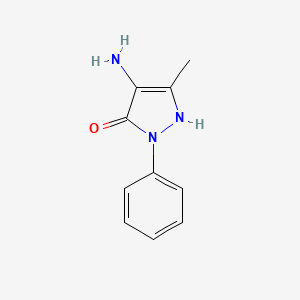
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
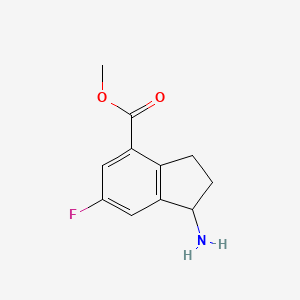
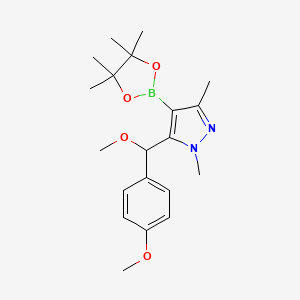
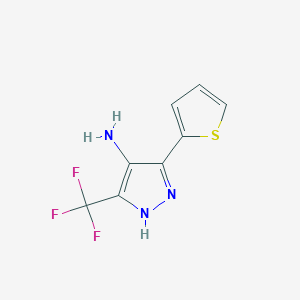
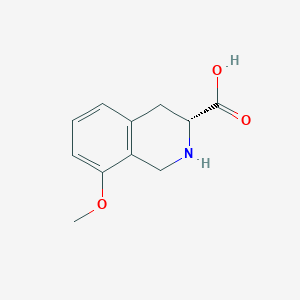
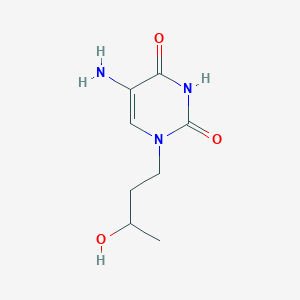
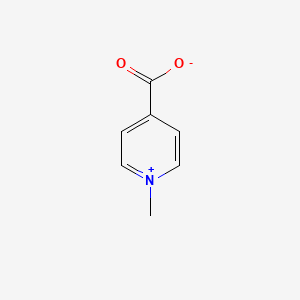
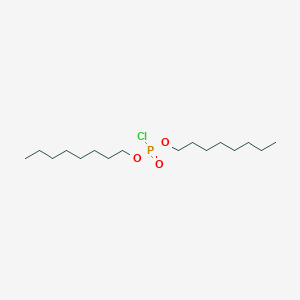
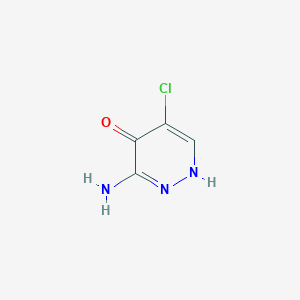

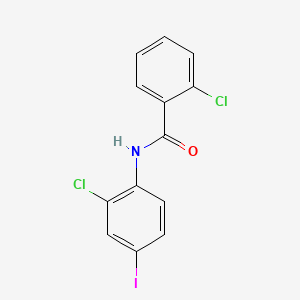
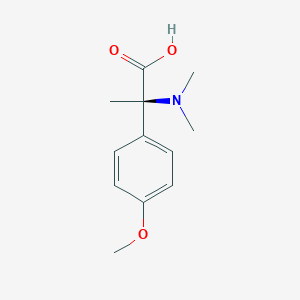
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
